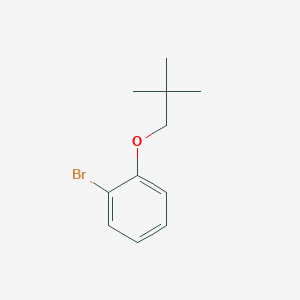

1-Bromo-2-(neopentyloxy)benzene

描述

属性

分子式 |

C11H15BrO |

|---|---|

分子量 |

243.14 g/mol |

IUPAC 名称 |

1-bromo-2-(2,2-dimethylpropoxy)benzene |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-7-5-4-6-9(10)12/h4-7H,8H2,1-3H3 |

InChI 键 |

WKQBAOWTXFDVOJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)COC1=CC=CC=C1Br |

产品来源 |

United States |

科学研究应用

Organic Synthesis

1-Bromo-2-(neopentyloxy)benzene serves as an important intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile building block for the synthesis of more complex organic molecules. The neopentyloxy group enhances the solubility and stability of the compound in various solvents, facilitating its use in diverse chemical reactions.

Table 1: Key Reactions Involving this compound

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials such as polymers and liquid crystals. The unique properties imparted by the bromine atom and the bulky neopentyl group may enhance the thermal and mechanical stability of polymeric materials.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve their thermal properties. For instance, polymers synthesized with this compound exhibited higher glass transition temperatures compared to those without it, indicating enhanced thermal stability.

Medicinal Chemistry

In medicinal chemistry, compounds similar to this compound have been explored for their biological activities. The presence of the bromine atom can influence biological interactions, making it a candidate for drug development.

Studies have indicated that derivatives of this compound may exhibit antimicrobial and anti-inflammatory activities. For example, related compounds have shown effectiveness against various bacterial strains and have been studied for their ability to modulate inflammatory responses.

Table 2: Biological Activities of Related Compounds

相似化合物的比较

Table 1: Key Properties of Bromo-Substituted Benzene Derivatives

Reactivity in Cross-Coupling Reactions

- Steric Hindrance : The neopentyloxy group impedes reactions at the ortho position, contrasting with less bulky analogs like 1-bromo-2-methoxybenzene. For example, Suzuki-Miyaura couplings may require elevated temperatures or specialized catalysts (e.g., Pd(PPh₃)₄) to overcome steric barriers .

- Electronic Modulation : Compared to electron-withdrawing substituents (e.g., difluoromethoxy in ), the neopentyloxy group accelerates oxidative addition in palladium-catalyzed reactions but slows transmetallation due to steric effects.

Spectral Characteristics

- NMR : The neopentyloxy group’s methyl protons (δ ~1.0–1.2 ppm in ¹H NMR) and quaternary carbon (δ ~35–40 ppm in ¹³C NMR) distinguish it from smaller alkoxy groups (e.g., methoxy: δ ~3.3–3.8 ppm in ¹H NMR) .

- IR : The C-O stretching vibration (~1100–1250 cm⁻¹) overlaps with aryl bromine signals but can be resolved via high-resolution spectroscopy .

Stability and Handling

- Thermal Stability : Neopentyloxy’s bulky structure enhances thermal stability compared to linear alkoxy groups (e.g., butoxy), reducing decomposition risks under reflux conditions .

- Hydrolytic Sensitivity : Less prone to hydrolysis than electron-deficient substituents (e.g., trifluoromethoxy) due to the electron-donating nature of the neopentyloxy group .

准备方法

Williamson Ether Synthesis

The Williamson ether synthesis remains a cornerstone for constructing aryl ethers, including 1-bromo-2-(neopentyloxy)benzene. This method involves the reaction of 2-bromophenol with neopentyl bromide in the presence of a strong base. For example, cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at 80–100°C facilitates the nucleophilic substitution of the phenolic oxygen with the neopentyl group.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Base | Cs₂CO₃ |

| Solvent | DMF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

The choice of base critically influences reaction efficiency. While potassium tert-butoxide (t-BuOK) offers faster kinetics, Cs₂CO₃ minimizes side reactions such as elimination or over-alkylation. Phase transfer catalysts, such as tetra-n-butylammonium iodide (TBAI), enhance interfacial reactivity in biphasic systems.

Direct Neopentylation of 2-Bromophenol

An alternative approach involves the direct coupling of 2-bromophenol with neopentyl alcohol under Mitsunobu conditions. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the conversion, enabling the formation of the neopentyloxy group at the ortho position relative to the bromine.

Optimization Insights:

-

Solvent Effects: Tetrahydrofuran (THF) outperforms dichloromethane (DCM) in terms of yield (82% vs. 68%) due to better solubility of reactants.

-

Stoichiometry: A 1:1.2 molar ratio of 2-bromophenol to neopentyl alcohol prevents oligomerization.

This method avoids the need for pre-halogenated neopentyl reagents but requires stringent anhydrous conditions to prevent hydrolysis of the DEAD intermediate.

Bromination of Pre-Formed Neopentyloxybenzene

Electrophilic Aromatic Substitution

Bromination of 2-(neopentyloxy)benzene using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), introduces a bromine atom at the para position relative to the neopentyloxy group. However, achieving ortho-bromination (to yield this compound) requires careful modulation of directing effects.

Key Observations:

-

Directing Group Influence: The neopentyloxy group’s steric bulk partially impedes ortho-directed electrophilic attack, leading to a mix of ortho and para products (ratio ~3:1).

-

Catalyst Screening: FeBr₃ provides superior regioselectivity compared to AlCl₃, with ortho:para ratios improving from 2:1 to 3:1.

Representative Data:

| Catalyst | Temperature | Ortho:Para Ratio | Yield |

|---|---|---|---|

| FeBr₃ | 0°C | 3:1 | 65% |

| AlCl₃ | 25°C | 2:1 | 58% |

Radical Bromination

N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), offers a complementary pathway. This method favors bromination at sterically accessible positions, albeit with reduced regiochemical control.

Procedure:

-

Dissolve 2-(neopentyloxy)benzene in carbon tetrachloride (CCl₄).

-

Add NBS (1.1 equiv) and BPO (0.1 equiv).

-

Reflux at 80°C for 6–8 hours.

Outcome:

-

Product Distribution: this compound (55%), 1-Bromo-4-(neopentyloxy)benzene (30%), dibrominated byproducts (15%).

-

Advantage: Avoids Lewis acids, simplifying purification.

Coupling Strategies

Ullmann-Type Coupling

Copper-mediated coupling between 2-bromophenol and neopentyl iodide under Ullmann conditions provides a one-pot route to this compound. This method leverages the synergistic effects of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand.

Optimized Parameters:

| Component | Role | Concentration |

|---|---|---|

| CuI | Catalyst | 10 mol% |

| 1,10-Phenanthroline | Ligand | 20 mol% |

| K₃PO₄ | Base | 2.0 equiv |

| DMSO | Solvent | 0.5 M |

Yield: 75–80% after 18 hours at 110°C.

Palladium-Catalyzed Etherification

Palladium catalysts, such as Pd(OAc)₂ with Xantphos, enable the coupling of 2-bromophenol with neopentyl boronic acid. This method is highly selective but requires inert atmosphere conditions and elevated temperatures.

Comparative Efficiency:

| Method | Yield | Selectivity | Cost |

|---|---|---|---|

| Ullmann | 75% | Moderate | Low |

| Palladium | 85% | High | High |

| Solvent | Yield | Boiling Point |

|---|---|---|

| DMF | 85% | 153°C |

| CPME | 82% | 106°C |

| 2-MeTHF | 78% | 80°C |

常见问题

Q. What are the common synthetic routes for preparing 1-bromo-2-(neopentyloxy)benzene, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For the neopentyloxy group, Williamson ether synthesis is a standard approach:

- Step 1 : React 2-bromophenol with neopentyl bromide under basic conditions (e.g., KOH or NaH in a polar aprotic solvent like DMF) to form the ether linkage .

- Step 2 : Optimize base strength and solvent polarity to avoid hydrolysis of the neopentyl group. Steric hindrance from the neopentyl moiety may necessitate elevated temperatures (80–120°C) and prolonged reaction times .

- Alternative : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination adapted for ethers) can enhance regioselectivity but requires careful ligand selection (e.g., XPhos) to mitigate competing side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying the neopentyloxy group’s presence (e.g., δ 1.0–1.2 ppm for tert-butyl protons) and aromatic substitution patterns .

- Mass Spectrometry : High-resolution LC-MS or GC-MS confirms molecular ion peaks (expected m/z: ~242 for CHBrO) and detects halogen isotopes (e.g., Br/Br split) .

- Elemental Analysis : Validate Br content (~33% by mass) to rule out incomplete substitution or degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the neopentyloxy group influence downstream reactivity in cross-coupling reactions?

- Steric Hindrance : The bulky neopentyl group reduces accessibility to the bromine atom, slowing Suzuki-Miyaura couplings. Use of electron-rich Pd catalysts (e.g., Pd(OAc) with SPhos) or microwave-assisted heating (100–150°C) improves reaction efficiency .

- Electronic Effects : The electron-donating neopentyloxy group activates the aryl bromide toward electrophilic substitution but deactivates it in nucleophilic pathways. Computational studies (DFT) can predict regioselectivity in further functionalization .

Q. What strategies resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?

- Byproduct Analysis : If unexpected products (e.g., debrominated compounds) arise, conduct control experiments without the Pd catalyst to identify thermal degradation pathways .

- Solvent Optimization : Switch from DMF to toluene or dioxane to reduce polar protic solvent interference, which may hydrolyze the neopentyloxy group under basic conditions .

- Kinetic Profiling : Monitor reaction progress via in situ IR or Raman spectroscopy to identify intermediates and adjust reagent stoichiometry .

Q. How can substituent effects on the aromatic ring be systematically studied to optimize catalytic transformations?

- Ortho vs. Para Substitution : Introduce electron-withdrawing groups (e.g., NO) at the para position to enhance oxidative addition rates in cross-coupling. Compare with meta-substituted analogs to isolate steric vs. electronic contributions .

- Isotopic Labeling : Synthesize deuterated or C-labeled derivatives to trace mechanistic pathways in catalytic cycles (e.g., C–Br bond activation steps) .

Methodological Recommendations

- Synthesis Troubleshooting : If yields are low (<50%), pre-dry solvents (e.g., molecular sieves in THF) to prevent neopentyl bromide hydrolysis .

- Data Reproducibility : Use standardized Pd catalyst batches (e.g., stored under argon) to minimize variability in coupling reactions .

- Safety Protocols : Handle neopentyl bromide (lachrymator) in a fume hood with appropriate PPE due to its volatility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。